molecular formula C11H10ClNOS B3036218 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole CAS No. 339018-28-9

2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole

Cat. No.: B3036218
CAS No.: 339018-28-9
M. Wt: 239.72 g/mol
InChI Key: MLFDCULJMKTZNV-UHFFFAOYSA-N
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Description

2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted with a chlorine atom at position 2 and a 3-methylphenoxymethyl group at position 3. This compound belongs to a broader class of thiazole derivatives, which are widely explored in agrochemical and pharmaceutical research due to their versatile bioactivity and structural tunability .

Properties

IUPAC Name

2-chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNOS/c1-8-3-2-4-9(5-8)14-7-10-6-13-11(12)15-10/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFDCULJMKTZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901259673
Record name 2-Chloro-5-[(3-methylphenoxy)methyl]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901259673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339018-28-9
Record name 2-Chloro-5-[(3-methylphenoxy)methyl]thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339018-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-[(3-methylphenoxy)methyl]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901259673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole typically involves the reaction of 2-chloro-1,3-thiazole with 3-methylphenol in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the thiazole ring can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction can lead to the formation of thiazolidines.

Common Reagents and Conditions

    Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution: Products include various substituted thiazoles.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include thiazolidines.

Scientific Research Applications

2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thiazole derivatives are distinguished by substituents at positions 2 and 5, which critically influence their chemical and biological properties. Below is a comparative analysis:

Table 1: Key Structural Analogues and Substituents
Compound Name Substituent at Position 5 Key Features Applications/Activity Evidence Source
2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole 3-Methylphenoxymethyl Electron-donating methyl group; aromatic Potential agrochemical intermediate
2-Chloro-5-chloromethyl-1,3-thiazole (CCMT) Chloromethyl Electrophilic chloromethyl group Intermediate for thiamethoxam
2-Chloro-5-([3-(trifluoromethyl)phenoxy]methyl)-1,3-thiazole 3-Trifluoromethylphenoxymethyl Electron-withdrawing CF₃ group; enhanced lipophilicity Not specified
2-Chloro-5-[(4-chlorophenyl)sulfonyl]methyl-1,3-thiazole 4-Chlorophenylsulfonylmethyl Sulfur-containing substituent; polar Unknown
2-Chloro-5-[(piperidin-1-yl)methyl]-1,3-thiazole Piperidinylmethyl Basic piperidine ring; increased solubility Pharmaceutical research

Substituent Impact :

  • Electron-donating groups (e.g., 3-methylphenoxy) enhance aromatic interactions but may reduce electrophilic reactivity compared to electron-withdrawing groups (e.g., CF₃ in ).
  • Chloromethyl (CCMT) is highly reactive, making it a key intermediate in neonicotinoid insecticides like thiamethoxam .
  • Sulfur-containing substituents (e.g., sulfonyl in ) may improve binding to metal ions or enzymes.

Physical and Chemical Properties

Table 2: Comparative Physical Properties
Compound Molecular Weight Melting Point (°C) Boiling Point (°C) Solubility Stability
This compound 293.69 (est.) Not reported Not reported Low (lipophilic) Stable under inert
CCMT 204.50 Not reported Not reported Moderate in ethanol Hygroscopic
2-Chloro-5-([3-(trifluoromethyl)phenoxy]methyl)-1,3-thiazole 293.69 Not reported 415.1 (predicted) Low Sensitive to hydrolysis
  • Stability: CCMT’s crystal structure (planar thiazole ring) contributes to its stability, while bulkier substituents (e.g., phenoxymethyl) may reduce crystallinity .
  • Safety : CCMT requires careful handling per SDS guidelines (e.g., PPE, ventilation) due to chloromethyl reactivity .

Biological Activity

2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C12H12ClN2OS and a molecular weight of 239.72 g/mol. It features a thiazole ring, which is known for its biological activity, and a chloromethyl group that enhances its chemical reactivity. The presence of the 3-methylphenoxy group is believed to contribute to its pharmacological properties.

Antimicrobial Activity

Compounds with thiazole rings often exhibit antimicrobial properties. Research indicates that this compound demonstrates significant antibacterial and antifungal activities. For instance, studies have shown that derivatives of thiazoles can inhibit the growth of various pathogens, making them potential candidates for antibiotic development.

Anticancer Potential

Several studies have highlighted the anticancer activities of thiazole derivatives. For example, a study screening various thiazole compounds against breast cancer cell lines (MCF-7 and MDA-MB-231) found that many exhibited considerable antiproliferative effects. The structure-activity relationship (SAR) indicated that modifications to the thiazole ring significantly influenced cytotoxicity .

Table 1: Anticancer Activity of Thiazole Derivatives

Compound NameCell LineIC50 (µM)Reference
This compoundMCF-7<10
Thiazole Derivative AMDA-MB-231<5
Thiazole Derivative BMCF-7<15

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to anti-inflammatory effects. This interaction is crucial for optimizing its pharmacological profile.

Case Study 1: Anticancer Efficacy

In a recent study, researchers synthesized several thiazole derivatives including this compound and evaluated their efficacy against human cancer cell lines. The results indicated that this compound demonstrated notable cytotoxicity compared to standard chemotherapeutics like doxorubicin, suggesting its potential use as an anticancer agent .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of thiazole derivatives, including our compound of interest. The findings revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as a new antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole and its analogues?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, chlorobenzyl derivatives (e.g., 4-chlorobenzyl chloride) react with phenoxy-methylthiazole intermediates in a PEG-400 solvent system under heterogenous catalysis (e.g., Bleaching Earth Clay at pH 12.5). Reaction progress is monitored by TLC, followed by ice-water quenching, filtration, and recrystallization in aqueous acetic acid for purification .
  • Validation : Confirm product purity via melting point analysis, IR (e.g., C-Cl stretching at ~750 cm⁻¹), and ¹H NMR (e.g., δ 2.38–2.57 ppm for methyl protons, δ 7.21–7.59 ppm for aromatic protons) .

Q. How can spectroscopic techniques distinguish structural features of this compound?

  • Approach :

  • IR : Identify functional groups like C-Cl (650–750 cm⁻¹), thiazole C=N (1650–1600 cm⁻¹), and aromatic C-O (1250–1150 cm⁻¹) .
  • ¹H NMR : Key signals include the thiazole NH proton (δ 10.46–10.89 ppm, broad singlet), methylphenoxy protons (δ 2.38–2.57 ppm), and aromatic protons (δ 6.8–7.6 ppm). Coupling patterns resolve substituent positions .
  • 13C NMR : Assign carbons via DEPT experiments, focusing on thiazole (C-2 at ~150 ppm) and phenoxy carbons (C-O at ~155 ppm) .

Q. What crystallization strategies ensure high-quality single crystals for X-ray diffraction?

  • Protocol : Use slow evaporation in ethanol or aqueous ethanol at 4°C. For halogenated thiazoles, recrystallization from 95% ethanol yields needle-type crystals suitable for SHELX refinement .
  • Validation : Check crystal quality via diffraction resolution (<0.8 Å) and R-factor convergence (<5%) during SHELXL refinement .

Advanced Research Questions

Q. How can structural modifications enhance biological activity while maintaining stability?

  • Design Strategy :

  • Introduce electron-withdrawing groups (e.g., -CF₃ at C-5) to improve metabolic stability. For example, trifluoromethyl-substituted thiazoles show enhanced pharmacokinetic profiles .
  • Replace the 3-methylphenoxy group with bioisosteres (e.g., 4-fluorophenyl) to optimize receptor binding. Monitor changes via docking simulations (e.g., AutoDock Vina) and in vitro assays .
    • Validation : Compare IC₃₀ values in enzyme inhibition assays and logP values to assess activity and lipophilicity .

Q. How to resolve contradictions in spectral data for structurally similar derivatives?

  • Case Study : If NMR signals for NH protons overlap with aromatic protons (e.g., δ 7.2–10.9 ppm):

  • Use D₂O exchange to confirm NH presence: Disappearance of the δ 10.5 ppm peak post-exchange confirms NH assignment .
  • Employ 2D-COSY to differentiate coupling networks: Aromatic protons show cross-peaks with adjacent Hs, while NH protons lack coupling .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Workflow :

  • Molecular Docking : Use AutoDock or Schrödinger Suite to model binding to targets (e.g., bacterial enzymes). Prioritize poses with hydrogen bonds between the thiazole NH and catalytic residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein interaction frequency .

Q. How to address low yields in multi-step syntheses of thiazole derivatives?

  • Troubleshooting :

  • Step Optimization : For coupling reactions (e.g., Suzuki-Miyaura), test Pd catalysts (Pd(OAc)₂ vs. PdCl₂) and bases (K₂CO₃ vs. Cs₂CO₃). Higher yields (65→85%) are achievable with Cs₂CO₃ due to enhanced nucleophilicity .
  • Byproduct Analysis : Use LC-MS to identify intermediates (e.g., hydrolyzed esters) and adjust protecting groups (e.g., tert-butyl esters) to minimize side reactions .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-[(3-methylphenoxy)methyl]-1,3-thiazole

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